Ethyl acetoacetate-1,3-13C2
Overview
Description
Ethyl acetoacetate-1,3-13C2 (EA-13C2) is an important synthetic compound used in various scientific research applications. It is a chiral compound, meaning that it has two different molecular forms, which can be used to study the effects of chirality on various biochemical and physiological processes. EA-13C2 is composed of two molecules of ethyl acetoacetate, each with a 13C2 nucleus. EA-13C2 has a wide range of applications in biochemistry, physiology, and other scientific fields.
Scientific Research Applications
Biosynthesis Research Ethyl acetoacetate-1,3-13C2 plays a crucial role in biosynthesis research. For instance, its incorporation into nonactic acid in cultures of Streptomyces griseus demonstrated the incorporation of C2 units derived from acetyl-CoA and a single intact C3 unit at specific carbon positions (Clark & Robinson, 1985).
Synthesis of Pyrrole Derivatives This compound is instrumental in the synthesis of pyrrole derivatives, specifically in labelling certain positions in these derivatives for analytical and research purposes (D'ALESSANDRO & Sleiter, 1980).
Metabolism Studies Research on acetoacetate metabolism in rats, especially under varying dietary conditions, has utilized ethyl-14C-acetoacetate, a related compound, to trace oxidation and metabolism pathways (Chung & Dupont, 1968).
Chemical Synthesis In chemical synthesis, ethyl acetoacetate-1,3-13C2 is used in the preparation of various complex molecules. For example, its role in the synthesis of squalene and squalene oxide demonstrates its versatility in organic chemistry (Hoshino, Williams, Shishido, & Scott, 1990).
Material Science In material science, the compound has been used in the study of aluminium tris(ethyl acetoacetate), where its different stereoisomeric complexes were characterized (Kurajica et al., 2014).
Green Chemistry Ethyl acetoacetate-1,3-13C2 also finds application in green chemistry, particularly in microwave irradiation techniques for the benzylation of 1,3-diketones (Gh Torosyan, 2018).
Biofuel Research In biofuel research, this compound has been investigated as a bio-based diluent to improve the cold flow properties of biodiesel, particularly from waste cooking oil (Cao, Wang, Liu, & Han, 2014).
Pharmaceutical Analysis While avoiding information directly related to drug use, dosage, and side effects, ethyl acetoacetate-1,3-13C2 contributes to pharmaceutical analysis. For instance, its use in the spectrophotometric determination of certain pharmaceutical compounds has been explored (Walash, Rizk, & El-Brashy, 1988).
Steroid Synthesis The compound is also utilized in the synthesis of multi C-13 labeled steroids, offering a pathway for the creation of complex molecules like steroids with specific labels (Degraw, Christie, & Cairns, 1982).
properties
IUPAC Name |
ethyl 3-oxo(1,3-13C2)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480000 | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-1,3-13C2 | |
CAS RN |
77504-73-5 | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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